Confirmed Non-Inferior Antiviral Efficacy Versus Efavirenz at Week 48
In a randomized, double-blind, phase 3 trial of treatment-naïve adults (n=630), ainuovirine (ANV) demonstrated non-inferior antiviral efficacy compared to efavirenz (EFV) when both were combined with a TDF/3TC backbone [1]. The pre-specified non-inferiority margin was 10% [1].
| Evidence Dimension | Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48 |
|---|---|
| Target Compound Data | 87.0% (274 of 315 participants) |
| Comparator Or Baseline | Efavirenz (EFV): 91.7% (288 of 314 participants) |
| Quantified Difference | Difference: -4.7% (95% CI: -9.6 to 0.1%) |
| Conditions | Treatment-naïve adults; ANV 150 mg QD + TDF/3TC vs. EFV 600 mg QD + TDF/3TC |
Why This Matters
This confirms that selecting ainuovirine for procurement does not entail a compromise in the primary efficacy outcome of viral suppression when compared to a widely used first-line agent.
- [1] Su B, et al. Efficacy and safety of ainuovirine versus efavirenz combination therapies with lamivudine/tenofovir disoproxil fumarate for medication of treatment-naïve HIV-1-positive adults: week 48 results of a randomized controlled phase 3 clinical trial followed by an open-label setting until week 96. Lancet Reg Health West Pac. 2023;36:100769. View Source
